(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate
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Overview
Description
(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is an organic compound characterized by the presence of four bromine atoms, a methoxy group, and an acetate ester linked to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate typically involves the bromination of 4-methoxyphenylmethyl acetate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to control the addition of bromine and the reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of partially or fully dehalogenated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s derivatives have potential applications in biological studies, particularly in the development of brominated organic molecules with biological activity. These derivatives can be used as probes or inhibitors in biochemical assays.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may exhibit pharmacological properties, including anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of flame retardants and other materials that require brominated compounds for enhanced thermal stability and fire resistance.
Mechanism of Action
The mechanism by which (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate exerts its effects depends on its specific application. In biological systems, its brominated structure may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl ether
- (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl alcohol
- (2,3,5,6-tetrabromo-4-methoxyphenyl)methyl chloride
Uniqueness
(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate is unique due to the presence of an acetate ester, which imparts different chemical reactivity compared to its ether, alcohol, or chloride counterparts. The ester group can undergo hydrolysis, providing a route to carboxylic acids, which can be further functionalized. This versatility makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
120231-41-6 |
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Molecular Formula |
C10H8Br4O3 |
Molecular Weight |
495.78 g/mol |
IUPAC Name |
(2,3,5,6-tetrabromo-4-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C10H8Br4O3/c1-4(15)17-3-5-6(11)8(13)10(16-2)9(14)7(5)12/h3H2,1-2H3 |
InChI Key |
ZFTKLMYTDGKEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=C(C(=C1Br)Br)OC)Br)Br |
Origin of Product |
United States |
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